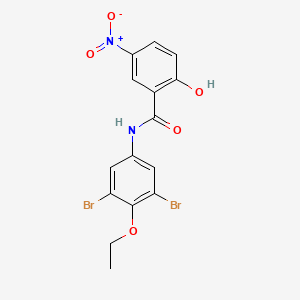
N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is a complex organic compound characterized by the presence of bromine, ethoxy, hydroxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the bromination of 4-ethoxyphenol to obtain 3,5-dibromo-4-ethoxyphenol. This intermediate is then subjected to nitration to introduce the nitro group, followed by a coupling reaction with 2-hydroxybenzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and ethoxy group contribute to the compound’s overall reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(3,5-Dibromo-4-ethoxyphenyl)methylene]benzenesulfonamide
- N’-[(E)-(3,5-Dibromo-4-ethoxyphenyl)methylene]benzenesulfonohydrazide
- N’-[(Z)-(3,5-Dibromo-4-ethoxyphenyl)methylene]cyclopropanecarbohydrazide
Uniqueness
N-(3,5-Dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups makes it particularly reactive and versatile for various applications.
Properties
CAS No. |
62047-48-7 |
|---|---|
Molecular Formula |
C15H12Br2N2O5 |
Molecular Weight |
460.07 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-ethoxyphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H12Br2N2O5/c1-2-24-14-11(16)5-8(6-12(14)17)18-15(21)10-7-9(19(22)23)3-4-13(10)20/h3-7,20H,2H2,1H3,(H,18,21) |
InChI Key |
CAPOHZAQTSWEGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















